molecular formula C20H21FN4O B6104958 N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine

Cat. No.: B6104958
M. Wt: 352.4 g/mol
InChI Key: DGWFWVKDHGGOQG-UHFFFAOYSA-N
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Description

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine typically involves multiple steps, starting with the preparation of the oxolane ring and the fluorophenyl group. The key steps include:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorine atom on a phenyl ring, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The oxolane ring and the fluorophenyl group are then coupled with a pyrazol-3-amine derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in fully hydrogenated derivatives.

Scientific Research Applications

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Benzylamine: A simpler amine compound with different functional groups.

Uniqueness

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine stands out due to its unique combination of a fluorophenyl group, an oxolane ring, and a pyrazol-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-18-5-1-4-17(11-18)20(7-10-26-15-20)14-23-19-6-9-24-25(19)13-16-3-2-8-22-12-16/h1-6,8-9,11-12,23H,7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFWVKDHGGOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC=NN2CC3=CN=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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